Reactivity Profile: Oxidative Addition Potential of 2-Bromo-1,3-diisopropylbenzene vs. Chloro- and Iodo- Analogs in Cross-Coupling
The bromine atom in 2-bromo-1,3-diisopropylbenzene provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, which is not shared by its chloro- or iodo- analogs. Chloroarenes like 2-chloro-1,3-diisopropylbenzene (CAS 54845-36-2) are significantly less reactive toward oxidative addition, often requiring specialized, electron-rich ligands and harsher conditions [1]. Conversely, iodoarenes like 2-iodo-1,3-diisopropylbenzene (CAS 163704-47-0) are more reactive but can be less stable and may lead to undesired side reactions or homocoupling . This compound, as an aryl bromide, sits in the middle, offering broad compatibility with a wide range of standard Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and reaction conditions, making it a versatile and reliable first-choice electrophile for method development and library synthesis [1].
| Evidence Dimension | Relative Rate of Oxidative Addition with Pd(0) Complexes |
|---|---|
| Target Compound Data | Standard Reactivity (Intermediate) |
| Comparator Or Baseline | 2-Chloro-1,3-diisopropylbenzene (CAS 54845-36-2): Low Reactivity; 2-Iodo-1,3-diisopropylbenzene (CAS 163704-47-0): High Reactivity |
| Quantified Difference | Not quantifiable as a direct study; class-level inference based on well-established C-X bond strengths and reactivity trends for aryl halides. |
| Conditions | Class-level inference based on general principles of palladium-catalyzed cross-coupling reactions. |
Why This Matters
For procurement, selecting the bromo- over the chloro- analog can reduce catalyst screening time and increase the likelihood of successful coupling under standard conditions, while avoiding the higher cost and potential instability of the iodo-analog.
- [1] Ningbo Inno Pharmachem Co., Ltd. (2025). 2-Bromo-1,3-diisopropylbenzene: Your Essential Organic Building Block. View Source
